molecular formula C17H12ClF2N3O3 B14086577 5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14086577
M. Wt: 379.7 g/mol
InChI Key: HBKSOOBIGZGLEY-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a chlorinated phenyl group, and a difluoromethoxy-substituted phenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole ring. The process often includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorinated Phenyl Group: This step involves the chlorination of a phenyl ring, which can be done using reagents like thionyl chloride or sulfuryl chloride.

    Attachment of the Difluoromethoxy-Substituted Phenyl Group: This step typically involves the reaction of a phenol with a difluoromethylating agent such as difluoromethyl ether.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-chloro-2-hydroxyphenyl)-phenylmethanone
  • (5-chloro-2-hydroxyphenyl) (phenyl)methanone phenylhydrazone

Uniqueness

3-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide is unique due to the presence of both a chlorinated phenyl group and a difluoromethoxy-substituted phenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C17H12ClF2N3O3

Molecular Weight

379.7 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12ClF2N3O3/c18-9-1-6-15(24)12(7-9)13-8-14(23-22-13)16(25)21-10-2-4-11(5-3-10)26-17(19)20/h1-8,17,24H,(H,21,25)(H,22,23)

InChI Key

HBKSOOBIGZGLEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)OC(F)F

Origin of Product

United States

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